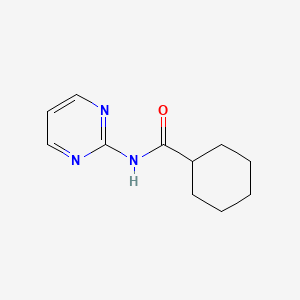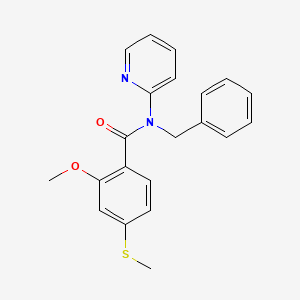![molecular formula C17H16INO3 B14960510 Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14960510.png)
Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-(2-iodobenzamido)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with an iodinated benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of propyl 4-(2-iodobenzamido)benzoate typically begins with commercially available starting materials such as 4-aminobenzoic acid, 2-iodobenzoic acid, and propanol.
Step 1 - Formation of Benzamide: The first step involves the formation of the benzamide intermediate. This is achieved by reacting 4-aminobenzoic acid with 2-iodobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Step 2 - Esterification: The benzamide intermediate is then esterified with propanol using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield propyl 4-(2-iodobenzamido)benzoate.
Industrial Production Methods: Industrial production of propyl 4-(2-iodobenzamido)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Propyl 4-(2-iodobenzamido)benzoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic rings and the amide group.
Hydrolysis: The ester group in propyl 4-(2-iodobenzamido)benzoate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products may include azido or cyano derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the aromatic rings.
Hydrolysis: The major products are 4-(2-iodobenzamido)benzoic acid and propanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Propyl 4-(2-iodobenzamido)benzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Due to its structural features, propyl 4-(2-iodobenzamido)benzoate may be explored for its potential as a pharmacophore in drug development.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of propyl 4-(2-iodobenzamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can facilitate binding to specific sites, while the benzamide and ester groups can interact with other molecular targets. The exact pathways and molecular targets would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Propyl Benzoate: Similar in structure but lacks the iodinated benzamide group.
4-(2-Iodobenzamido)benzoic Acid: Similar but lacks the propyl ester group.
2-Iodobenzamide: Contains the iodinated benzamide group but lacks the benzoate moiety.
Uniqueness: Propyl 4-(2-iodobenzamido)benzoate is unique due to the combination of the propyl ester, iodinated benzamide, and benzoate moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C17H16INO3 |
|---|---|
Molekulargewicht |
409.22 g/mol |
IUPAC-Name |
propyl 4-[(2-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16INO3/c1-2-11-22-17(21)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
XPUYLXBARFQTTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14960439.png)







![N-[2-(tert-butylcarbamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960508.png)
![2,6-dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960526.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14960530.png)
![2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide](/img/structure/B14960537.png)

